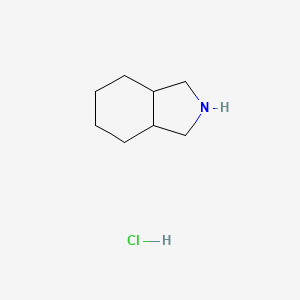

Octahydro-1H-isoindole hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQIZUYXKFTUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCC2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694041 | |

| Record name | Octahydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6949-87-7, 10479-62-6 | |

| Record name | 6949-87-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octahydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of cis-Octahydro-1H-isoindole hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride

Introduction

cis-Octahydro-1H-isoindole hydrochloride is a saturated bicyclic amine that holds significant importance as a key starting material in the synthesis of Mitiglinide, an oral hypoglycemic agent used for the treatment of type II diabetes.[1][2] As with any pharmaceutical intermediate, a comprehensive understanding of its physicochemical properties is paramount for process optimization, quality control, and ensuring the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of these properties, offering both established data and field-proven methodologies for their characterization. It is designed for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Chemical Identity and Molecular Structure

A precise definition of a compound's identity is the foundation of all subsequent physicochemical analysis. Any ambiguity in structure or nomenclature can lead to erroneous data interpretation.

1.1 Nomenclature and Identifiers

-

Systematic Name: (3aR,7aS)-rel-Octahydro-1H-isoindole hydrochloride

-

Common Names: cis-Octahydro-1H-isoindole hydrochloride, cis-Octahydroisoindole HCl, Cis-hexahydroisoindoline hydrochloride[1][2]

1.2 Structural Elucidation The structure consists of a cyclohexane ring fused to a pyrrolidine ring.[3] The "cis" designation indicates that the two hydrogen atoms at the bridgehead carbons (3a and 7a) are on the same side of the molecule. This stereochemistry is crucial as it dictates the three-dimensional shape of the molecule, which in turn influences its crystal packing, solubility, and interaction with biological targets. The hydrochloride salt is formed by the protonation of the secondary amine, a feature that dominates its aqueous solubility and acidic characteristics.

Core Physicochemical Properties: A Summary

For rapid assessment, the core physicochemical properties are summarized below. Each of these parameters is discussed in greater detail in the subsequent sections.

| Property | Value / Description | Significance in Drug Development |

| Appearance | White to off-white crystalline solid or powder.[1][2][4] | Purity indicator; influences formulation and handling. |

| Melting Point | 121-123 °C[1][2] | Indicator of purity and lattice energy; critical for drying and milling processes. |

| pKa (Predicted) | 11.53 ± 0.20 (for the free base)[3] | Governs solubility, dissolution rate, and absorption across biological membranes. |

| Lipophilicity (Predicted) | XLogP3-AA: 1.7 (for the free base)[5] | Influences solubility, permeability, and potential for off-target effects. |

| Aqueous Solubility | Data not explicitly available, but expected to be high due to the hydrochloride salt form. | Determines dissolution rate and bioavailability; critical for designing crystallization processes. |

| Storage & Stability | Store in a dry, cool, well-ventilated place in a tightly sealed container.[6] | Informs shelf-life, shipping conditions, and potential degradation pathways. |

In-Depth Analysis of Physicochemical Characteristics

This section delves into the causality behind the core properties and explains why their characterization is essential.

Acidity, Basicity, and pKa

The nitrogen atom in the isoindole ring is a secondary amine, making the molecule basic. The pKa is the pH at which the protonated (ionized) and non-protonated (free base) forms are present in equal concentrations.

-

Expertise & Experience: The predicted pKa of the conjugate acid (the protonated amine) is approximately 11.53.[3] This high pKa value is typical for secondary aliphatic amines and indicates that cis-Octahydro-1H-isoindole is a relatively strong base. As a hydrochloride salt, it will remain predominantly in its ionized, water-soluble form across the entire physiological pH range (1-8). This is a critical piece of information, as it implies that pH-dependent solubility shifts will only occur under highly alkaline conditions, which are not relevant for oral drug absorption.

The relationship between the free base and its hydrochloride salt is a fundamental acid-base equilibrium.

References

- 1. Cis-Octahydro-1H-isoindole Hydrochloride CAS 161829-92-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. newblue.lookchem.com [newblue.lookchem.com]

- 5. Octahydroisoindole | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Importance of Saturated Bicyclic Scaffolds

An In-Depth Technical Guide to Octahydro-1H-isoindole Hydrochloride for Researchers and Drug Development Professionals

In modern medicinal chemistry, the pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is paramount. Saturated bicyclic amines represent a class of "privileged scaffolds"—rigid, three-dimensional structures that can orient substituents in precise vectors, enabling high-affinity interactions with biological targets. Octahydro-1H-isoindole, a saturated derivative of the isoindole framework, is a quintessential example of such a scaffold.[1] Its defined stereochemistry and conformational rigidity make it an invaluable building block in the synthesis of complex pharmaceutical agents.

This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and critical applications for researchers and drug development professionals. We will explore field-proven synthetic protocols, robust analytical methodologies for quality control, and the strategic rationale behind its use in drug discovery.

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is most commonly encountered as the cis-diastereomer, a result of stereoselective synthesis. It is crucial to distinguish between the free base and its hydrochloride salt, as well as among its various stereoisomers.

| Property | Value | Source(s) |

| Chemical Name | cis-Octahydro-1H-isoindole hydrochloride | [2] |

| Synonyms | (3aR,7aS)-rel-Octahydro-1H-isoindole HCl, Cis-Hexahydroisoindoline HCl | [2][3] |

| CAS Number | 161829-92-1 (cis-hydrochloride salt) | [3] |

| Molecular Formula | C₈H₁₆ClN | [3] |

| Molecular Weight | 161.67 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water and methanol | [4] |

| Storage | Store at room temperature or under inert atmosphere at 2–8 °C | [5] |

Note: The free base, cis-octahydro-1H-isoindole, has a CAS number of 21850-12-4 and a molecular formula of C₈H₁₅N.[5]

Synthesis of cis-Octahydro-1H-isoindole Hydrochloride

The synthesis of this intermediate is well-established, with two primary industrial routes that prioritize yield, stereocontrol, and operational simplicity. The choice between them often depends on the availability and cost of starting materials.

Workflow for Synthesis

The following diagram illustrates the two principal synthetic pathways.

Caption: Key synthetic routes to cis-Octahydro-1H-isoindole HCl.

Experimental Protocol: Route 2 (via Anhydride)

This route is often preferred for its efficiency and the accessibility of the starting anhydride.[2]

Step 1: Synthesis of cis-Hexahydrophthalimide

-

Rationale: This step forms the core imide structure. The reaction of an anhydride with a nitrogen source like urea or ammonia is a classic and high-yielding method for imide synthesis.

-

Procedure:

-

To a reaction vessel, add cis-1,2,3,6-tetrahydrophthalic anhydride and urea in a 1:1 molar ratio.

-

Heat the mixture to 150-160 °C with stirring. The reactants will melt and react, releasing ammonia and carbon dioxide.

-

Maintain the temperature for 2-3 hours until the evolution of gas ceases.

-

Cool the reaction mixture, which will solidify upon cooling.

-

Recrystallize the solid from an appropriate solvent (e.g., ethanol) to yield pure cis-hexahydrophthalimide.

-

Step 2: Reduction to cis-Octahydro-1H-isoindole

-

Rationale: This step reduces the two carbonyl groups of the imide to methylenes. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

-

Procedure:

-

Suspend lithium aluminum hydride (approx. 2.5 molar equivalents) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of cis-hexahydrophthalimide (1.0 molar equivalent) in anhydrous THF to the LiAlH₄ suspension, controlling the rate of addition to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-8 hours.

-

Cool the reaction to 0 °C and cautiously quench by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water to precipitate the aluminum salts.

-

Filter the resulting slurry and wash the filter cake with THF.

-

Concentrate the combined filtrates under reduced pressure to yield the crude free base, cis-octahydro-1H-isoindole.

-

Step 3: Formation of the Hydrochloride Salt

-

Rationale: Converting the basic amine to its hydrochloride salt facilitates purification by crystallization and improves its stability and handling characteristics.

-

Procedure:

-

Dissolve the crude free base in a suitable solvent such as isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) until the solution becomes acidic.

-

The hydrochloride salt will precipitate from the solution.

-

Cool the mixture to enhance precipitation, then collect the solid by filtration.

-

Wash the solid with cold solvent and dry under vacuum to yield pure cis-octahydro-1H-isoindole hydrochloride.

-

Applications in Drug Discovery and Development

The rigid, saturated bicyclic structure of octahydro-1H-isoindole makes it a highly valuable scaffold for several reasons:

-

3D Diversity: It provides a non-planar structure that can project substituents into specific regions of a protein's binding pocket.

-

Improved Properties: Incorporation of such scaffolds can improve metabolic stability and solubility compared to flat, aromatic systems.[6]

-

Stereochemical Control: The defined stereocenters allow for the synthesis of specific enantiomers, which is critical as biological activity is often stereospecific.

Role as a Key Pharmaceutical Intermediate

A prominent application of cis-octahydro-1H-isoindole is as a key intermediate in the synthesis of Mitiglinide , an oral hypoglycemic agent used for the treatment of type 2 diabetes.[2] The isoindole moiety forms a critical part of the final drug structure, which binds to and closes the ATP-sensitive K+ channels on pancreatic β-cells.

Use as a Privileged Scaffold

The octahydro-isoindole core serves as a foundational structure for building novel therapeutic agents. By attaching different functional groups to the nitrogen and carbon skeleton, chemists can create libraries of compounds for screening against various biological targets.[7]

Caption: The Octahydro-1H-isoindole scaffold in drug discovery.

Research has demonstrated its utility in developing potent and selective inhibitors of enzymes like prolyl oligopeptidase (POP) and fibroblast growth factor receptor (FGFR), targets relevant in neurology and oncology, respectively.[5][6]

Analytical and Quality Control Protocols

Ensuring the identity, purity, and stereochemical integrity of this compound is essential. The following are standard, self-validating protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.

Protocol: ¹H and ¹³C NMR Analysis [8]

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (Methanol-d₄ or D₂O are suitable). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire 16-64 scans over a spectral width of 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquire 512-2048 scans over a spectral width of 0-160 ppm.

-

-

Data Interpretation: The spectra should be consistent with the expected chemical shifts for the cis-fused bicyclic system.

Expected Chemical Shifts (¹H NMR in D₂O) [8]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.4-3.6 | Multiplet | H-1, H-3 (axial protons) |

| ~3.1-3.3 | Multiplet | H-1, H-3 (equatorial protons) |

| ~3.0-3.2 | Multiplet | H-3a, H-7a (bridgehead protons) |

| ~1.8-2.0 | Multiplet | H-4, H-7 protons |

| ~1.4-1.6 | Multiplet | H-5, H-6 protons |

Note: The acidic NH₂⁺ protons are typically not observed or appear as a very broad singlet due to exchange with D₂O.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound and, with a chiral stationary phase, its enantiomeric excess. As the octahydro-1H-isoindole scaffold lacks a strong chromophore, a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is often required.[9][10]

Protocol: Reversed-Phase HPLC for Purity Analysis [9]

-

Instrumentation: HPLC system with a RID or ELSD.

-

Column: C18 stationary phase (e.g., Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic system of aqueous buffer (e.g., 10 mM potassium phosphate, pH adjusted to 3.0) is a good starting point.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 35 °C.

-

Sample Preparation: Prepare a solution of the hydrochloride salt in the mobile phase at a concentration of approximately 1-5 mg/mL.

-

Analysis: Inject 10-20 µL of the sample. Purity is determined by the area percentage of the main peak relative to any impurity peaks. The method should be validated according to ICH guidelines for linearity, accuracy, and precision.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for drug discovery professionals. Its rigid three-dimensional structure provides a robust platform for creating novel therapeutics with precisely controlled stereochemistry. A thorough understanding of its synthesis, from the rationale behind reagent choice to the execution of purification, is essential for its effective use. Likewise, the application of rigorous analytical methods like NMR and HPLC ensures that the material used in sensitive drug development programs is of verifiable identity and purity. As the demand for structurally complex and potent small molecules continues to grow, the importance of foundational scaffolds like octahydro-1H-isoindole is set to increase.

References

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. chembk.com [chembk.com]

- 5. cis-Octahydro-isoindole Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. longdom.org [longdom.org]

- 10. longdom.org [longdom.org]

An In-depth Technical Guide to the Solubility and Stability of cis-Octahydro-1H-isoindole hydrochloride

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of cis-Octahydro-1H-isoindole hydrochloride (CAS 161829-92-1), a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its solubility and stability profiles. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous amine hydrochlorides and saturated heterocyclic compounds to provide a robust framework for its handling, formulation, and analytical characterization. Detailed, field-proven experimental protocols for solubility assessment and forced degradation studies are provided to empower researchers in generating reliable data and ensuring the quality of their investigations.

Introduction: The Significance of cis-Octahydro-1H-isoindole hydrochloride

cis-Octahydro-1H-isoindole hydrochloride is a bicyclic amine that serves as a crucial building block in medicinal chemistry. Its most notable application is as a key intermediate in the synthesis of mitiglinide, an oral hypoglycemic agent used for the treatment of type II diabetes. The stereochemistry and conformational rigidity of the cis-fused ring system are pivotal for its utility in constructing complex molecular architectures. A thorough understanding of its solubility and stability is paramount for process optimization, formulation development, and ensuring the purity and quality of the final active pharmaceutical ingredient (API).

This guide will delve into the theoretical and practical aspects of the solubility and chemical stability of cis-Octahydro-1H-isoindole hydrochloride, providing a foundational understanding for its effective utilization in research and development.

Physicochemical Properties

A summary of the known physicochemical properties of cis-Octahydro-1H-isoindole and its hydrochloride salt is presented in Table 1.

| Property | Value | Source |

| Chemical Name | cis-Octahydro-1H-isoindole hydrochloride | N/A |

| Synonyms | cis-Octahydroisoindole hydrochloride, cis-Hexahydroisoindoline Hydrogen Chloride | |

| CAS Number | 161829-92-1 | |

| Molecular Formula | C₈H₁₆ClN | |

| Molecular Weight | 161.67 g/mol | |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 121-123 °C | |

| pKa (Predicted, for free base) | 11.53 ± 0.20 | N/A |

Solubility Profile

The solubility of an API or intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. As a hydrochloride salt of a secondary amine, cis-Octahydro-1H-isoindole hydrochloride is expected to exhibit significantly different solubility characteristics compared to its free base form (cis-Octahydro-1H-isoindole).

General Principles of Amine Hydrochloride Solubility

Amine hydrochlorides are ionic compounds and, as such, generally exhibit higher solubility in polar protic solvents like water and lower alcohols, and lower solubility in nonpolar organic solvents.[1] The protonation of the nitrogen atom to form an ammonium salt enhances its interaction with polar solvent molecules through ion-dipole interactions and hydrogen bonding.[1]

Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble to Freely Soluble | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the protonated amine and chloride ion suggest good aqueous solubility. |

| Methanol/Ethanol | Soluble | These polar protic solvents can effectively solvate the ionic salt. |

| Acetone | Slightly Soluble to Sparingly Soluble | As a polar aprotic solvent, acetone is less effective at solvating the charged species compared to protic solvents. |

| Acetonitrile | Slightly Soluble to Sparingly Soluble | Similar to acetone, acetonitrile is a polar aprotic solvent with limited capacity to solvate ionic salts. |

| Dichloromethane | Insoluble to Very Slightly Soluble | A nonpolar aprotic solvent, unlikely to effectively dissolve the ionic hydrochloride salt. |

| Toluene/Hexane | Insoluble | Nonpolar solvents are poor choices for dissolving ionic compounds. |

Experimental Protocol for Solubility Determination

A robust and straightforward method for determining the solubility of cis-Octahydro-1H-isoindole hydrochloride is the equilibrium solubility method.

Objective: To determine the approximate solubility of cis-Octahydro-1H-isoindole hydrochloride in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

cis-Octahydro-1H-isoindole hydrochloride

-

Selected solvents (e.g., deionized water, methanol, ethanol, acetone, acetonitrile, dichloromethane)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of cis-Octahydro-1H-isoindole hydrochloride to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set at the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Chemical Stability Profile

Understanding the chemical stability of cis-Octahydro-1H-isoindole hydrochloride is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that may impact safety and efficacy. Forced degradation studies are essential to elucidate the intrinsic stability of the molecule.

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[2] The following sections outline the likely stability profile under various stress conditions.

-

Acidic Conditions: Amine hydrochlorides are generally stable in acidic solutions as the nitrogen is protonated, making it less susceptible to nucleophilic attack. However, at elevated temperatures, degradation could occur.

-

Neutral Conditions: In neutral aqueous solutions, some dissociation of the hydrochloride salt may occur, leading to a small equilibrium concentration of the free base, which could be susceptible to degradation.

-

Alkaline Conditions: In basic solutions, cis-Octahydro-1H-isoindole hydrochloride will be deprotonated to its free base form. The lone pair of electrons on the nitrogen becomes available, making it more susceptible to certain degradation pathways, although saturated bicyclic amines are generally quite stable.

Secondary amines can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylamines, or other degradation products. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

As a solid, cis-Octahydro-1H-isoindole hydrochloride has a defined melting point. Thermal degradation is likely to occur at temperatures approaching and exceeding its melting point. In solution, the rate of degradation (e.g., hydrolysis) is expected to increase with temperature, following the principles of the Arrhenius equation.

The saturated aliphatic ring structure of cis-Octahydro-1H-isoindole hydrochloride does not contain any chromophores that would absorb UV-Vis light in the range typically used for photostability testing (as per ICH Q1B guidelines). Therefore, it is expected to be relatively photostable. However, photostability testing is still recommended to confirm this.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of cis-Octahydro-1H-isoindole hydrochloride under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

-

cis-Octahydro-1H-isoindole hydrochloride

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Deionized water

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure:

-

Sample Preparation: Prepare stock solutions of cis-Octahydro-1H-isoindole hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl (e.g., 0.1 M or 1 M). Heat at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH (e.g., 0.1 M or 1 M). Heat at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Oxidation: Mix the stock solution with an equal volume of hydrogen peroxide (e.g., 3%). Store at room temperature for a defined period.

-

Thermal Degradation (in solution): Heat the stock solution at an elevated temperature (e.g., 80 °C).

-

Thermal Degradation (solid state): Place the solid compound in an oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-degraded control, by a suitable analytical method (e.g., HPLC-PDA-MS).

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The PDA detector can be used to assess peak purity. The MS detector can be used to identify the mass of potential degradation products.

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is crucial for accurately quantifying cis-Octahydro-1H-isoindole hydrochloride in the presence of its degradation products, process impurities, and other potential interferents.[2] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Proposed HPLC Method Parameters

Since the compound lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) would be suitable. If UV detection is attempted, a low wavelength (e.g., <210 nm) would be necessary.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water | Provides a source of protons to ensure the analyte is in its protonated form, leading to better peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |

| Gradient | A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes) | To ensure elution of the parent compound and any potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detector | ELSD, CAD, or MS | Suitable for compounds with no or poor UV chromophores. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Development Note: The development of a SIAM must be validated according to ICH Q2(R1) guidelines. The specificity of the method should be demonstrated by showing that the peak for cis-Octahydro-1H-isoindole hydrochloride is resolved from all degradation product peaks generated during the forced degradation study.

Recommendations for Storage and Handling

Based on the predicted stability profile, the following recommendations are provided for the storage and handling of cis-Octahydro-1H-isoindole hydrochloride:

-

Storage Conditions: The compound should be stored in well-closed containers at controlled room temperature, protected from moisture and excessive heat.

-

Incompatible Materials: Avoid contact with strong bases and oxidizing agents.

-

Handling in Solution: Aqueous solutions should be prepared fresh. If storage is necessary, they should be kept at refrigerated temperatures. The pH of the solution should be considered, with slightly acidic conditions likely providing the best stability.

Conclusion

cis-Octahydro-1H-isoindole hydrochloride is a valuable intermediate in pharmaceutical synthesis. While specific public data on its solubility and stability are scarce, this guide provides a comprehensive framework based on the established chemistry of amine hydrochlorides and saturated heterocyclic compounds. The outlined experimental protocols for solubility determination and forced degradation studies offer a practical approach for researchers to generate the necessary data for their specific applications. A thorough understanding and experimental verification of the principles discussed herein will ensure the effective and reliable use of this important chemical building block in drug discovery and development.

References

Spectroscopic Analysis of Octahydro-1H-isoindole Hydrochloride: A Technical Guide for Researchers

A Note on Data Availability: As a Senior Application Scientist, upholding the principles of scientific integrity is paramount. Despite a comprehensive search of scientific literature and chemical databases, publicly available, experimentally validated ¹H NMR, ¹³C NMR, and IR spectra for octahydro-1H-isoindole hydrochloride are not available at the time of this writing. While certificates of analysis from commercial suppliers confirm that such data exists for quality control, it is not published in the public domain.[1]

Therefore, this guide has been expertly crafted as a predictive technical resource. It leverages detailed theoretical data from authoritative sources and fundamental spectroscopic principles to provide researchers, scientists, and drug development professionals with a robust framework for the acquisition and interpretation of spectral data for cis-octahydro-1H-isoindole hydrochloride. This document will detail the expected spectroscopic characteristics, explain the underlying scientific principles, and provide standardized protocols to aid in the empirical analysis of this compound.

Introduction: The Structural Significance of a Saturated Bicyclic Amine

cis-Octahydro-1H-isoindole hydrochloride (CAS No: 161829-92-1) is a saturated bicyclic amine that serves as a crucial building block in medicinal chemistry.[2] Its rigid, three-dimensional structure provides a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3] The complete saturation of the isoindole ring system results in a conformationally constrained molecule, a feature that can enhance binding affinity and specificity to biological targets.[4]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for a variety of pharmaceutical applications.[5] Accurate spectroscopic characterization is a non-negotiable step in quality control and research, essential for confirming the compound's identity, purity, and the cis stereochemistry of the ring fusion. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For cis-octahydro-1H-isoindole hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming its constitution and stereochemistry.

The Causality Behind Experimental Choices in NMR

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. For a hydrochloride salt of an amine, a protic deuterated solvent such as deuterium oxide (D₂O) or methanol-d₄ is often preferred.[2]

-

Solvent Selection (D₂O): D₂O is an excellent choice as it readily dissolves the hydrochloride salt. A key feature of using D₂O is the exchange of the acidic N-H protons with deuterium. This results in the disappearance of the N-H signals from the ¹H NMR spectrum, a diagnostic technique that can confirm the presence of exchangeable protons.

-

Internal Standard: The residual solvent peak (e.g., HDO in D₂O at approximately 4.79 ppm) is typically used as the internal standard for calibrating the chemical shift axis.[6]

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex, overlapping multiplets expected from the aliphatic protons of the octahydroisoindole core.[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the number of chemically similar methylene and methine protons in the saturated bicyclic system. The protonation of the nitrogen atom by HCl induces a significant downfield shift on the adjacent protons (H-1, H-3, H-3a, and H-7a) due to the electron-withdrawing inductive effect of the positively charged nitrogen.[2]

Table 1: Predicted ¹H NMR Data for cis-Octahydro-1H-isoindole Hydrochloride [2]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| ~9.5-10.5 | Broad Singlet | 2H | NH₂⁺ | The protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal due to quadrupolar relaxation and chemical exchange. |

| ~3.4-3.6 | Multiplet | 2H | H-1, H-3 (axial) | These protons are adjacent to the electron-withdrawing NH₂⁺ group, resulting in a downfield shift. The axial position typically experiences different shielding effects compared to the equatorial position. The multiplicity arises from coupling to the adjacent geminal and vicinal protons. |

| ~3.1-3.3 | Multiplet | 2H | H-1, H-3 (equatorial) | Similar to the axial protons, these are deshielded by the adjacent nitrogen. The exact chemical shift differs due to their different spatial orientation. |

| ~3.0-3.2 | Multiplet | 2H | H-3a, H-7a | These bridgehead methine protons are also alpha to the nitrogen, leading to a downfield shift. They couple to the neighboring protons on the bicyclic ring system. |

| ~1.8-2.0 | Multiplet | 4H | H-4, H-7 (axial & equatorial) | These methylene protons are further from the nitrogen and thus appear more upfield. The signals are expected to be complex multiplets due to geminal and vicinal coupling. |

| ~1.4-1.6 | Multiplet | 4H | H-5, H-6 (axial & equatorial) | These are the most shielded protons in the structure, being the furthest from the electron-withdrawing nitrogen atom, and therefore resonate at the highest field. |

Note: The predicted data is based on typical values for similar saturated heterocyclic amine hydrochlorides. Actual experimental values may vary depending on the solvent, concentration, and instrument used.[2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. Due to the C₂ symmetry of the cis isomer, four distinct signals are expected for the eight carbon atoms.

Table 2: Predicted ¹³C NMR Data for cis-Octahydro-1H-isoindole Hydrochloride [2]

| Chemical Shift (δ) (ppm) | Assignment | Rationale for Chemical Shift |

| ~45-50 | C-1, C-3 | These carbons are directly attached to the electron-withdrawing nitrogen, causing a significant downfield shift. |

| ~35-40 | C-3a, C-7a | The bridgehead carbons are also alpha to the nitrogen and are deshielded, though typically to a lesser extent than the C-1 and C-3 carbons. |

| ~25-30 | C-4, C-7 | These carbons are in the beta position relative to the nitrogen and experience a moderate shielding effect compared to the alpha carbons. |

| ~20-25 | C-5, C-6 | Being the furthest from the nitrogen atom, these carbons are the most shielded and appear at the highest field. |

Note: The predicted data is based on typical values for similar saturated heterocyclic systems. Actual values may vary based on experimental conditions.[2]

Experimental Protocol for NMR Data Acquisition

The following protocol provides a self-validating system for obtaining reliable NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of cis-octahydro-1H-isoindole hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of D₂O or Methanol-d₄ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters (400 MHz Spectrometer): [2]

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters (400 MHz Spectrometer): [2]

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 (a higher number of scans is required due to the low natural abundance of the ¹³C isotope).

-

Spectral Width: 0-60 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction on the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum and analyze the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For cis-octahydro-1H-isoindole hydrochloride, the IR spectrum will be dominated by absorptions from the N-H and C-H bonds.

Expected IR Spectral Features

As a secondary amine hydrochloride, the most characteristic feature will be the broad absorption band from the N-H stretching vibrations of the ammonium salt.

Table 3: Expected IR Absorption Bands for cis-Octahydro-1H-isoindole Hydrochloride

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity | Rationale |

| ~2500-3000 | N-H Stretch (Ammonium Salt) | Strong, Broad | The stretching vibrations of the N-H bonds in the R₂NH₂⁺ group give rise to a very broad and strong absorption in this region. This is a hallmark of amine salts. |

| ~2800-3000 | C-H Stretch (Aliphatic) | Medium-Strong | The C-H stretching vibrations of the methylene and methine groups of the saturated bicyclic system will appear in this region. |

| ~1580-1650 | N-H Bend (Amine Salt) | Medium | The bending vibration of the N-H bonds in the ammonium group typically appears in this region. |

| ~1000-1250 | C-N Stretch | Medium-Weak | The stretching vibration of the C-N bond is expected in the fingerprint region. |

Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid cis-octahydro-1H-isoindole hydrochloride sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Perform a background correction on the sample spectrum.

-

Visualization of Molecular Structure and Spectroscopic Logic

The following diagrams illustrate the structure of cis-octahydro-1H-isoindole hydrochloride and the logical workflow for its spectroscopic analysis.

Caption: Molecular structure and analytical workflow.

Caption: Logic for NMR and IR spectral interpretation.

Conclusion

This technical guide provides a comprehensive predictive overview of the NMR and IR spectroscopic data for cis-octahydro-1H-isoindole hydrochloride. By understanding the expected chemical shifts, multiplicities, and absorption frequencies, and by following the detailed experimental protocols, researchers can confidently acquire and interpret their own data. The structural insights gained from this analysis are fundamental for ensuring the quality of this key synthetic intermediate and for advancing its application in the development of novel pharmaceuticals. The principles outlined herein serve as a self-validating framework for the rigorous spectroscopic characterization required in modern chemical research.

References

- 1. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. file.leyan.com [file.leyan.com]

- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Isoindole Alkaloids: A Technical Guide for Drug Discovery Professionals

Abstract

The isoindole alkaloid scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with profound pharmacological activities. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of this fascinating class of compounds. We will delve into the intricate mechanisms of action underpinning their anticancer, neuroprotective, anti-inflammatory, and antiviral properties. This document is designed for researchers, scientists, and drug development professionals, offering not only a detailed exploration of the scientific landscape but also actionable, field-proven experimental protocols and quantitative data to empower your research and development endeavors.

Introduction: The Isoindole Scaffold - A Gateway to Diverse Bioactivity

The isoindole core, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a versatile pharmacophore that has captured the attention of medicinal chemists for decades.[1] Its unique electronic and structural features allow for diverse substitutions, leading to a wide array of biological activities.[2] From the notorious history and redemptive therapeutic applications of thalidomide and its analogs to the potent bioactivities of naturally occurring isoindole alkaloids, this structural motif has consistently demonstrated its potential in modulating key biological pathways implicated in a range of human diseases.[3][4] This guide will explore the therapeutic landscape of isoindole alkaloids, providing a deep dive into their mechanisms and the experimental methodologies used to validate their efficacy.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Isoindole alkaloids have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[2][5] Their mechanisms of action are often multifaceted, targeting key vulnerabilities in cancer cells, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Immunomodulation and Protein Degradation: The IMiD® Story

The most prominent examples of isoindole-containing anticancer drugs are the immunomodulatory drugs (IMiDs®): thalidomide, lenalidomide, and pomalidomide. These drugs have revolutionized the treatment of multiple myeloma.[3][6]

Mechanism of Action:

The primary target of IMiDs is the protein cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[3][7][8] Binding of an IMiD to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of two key B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[3][8][9] The degradation of these transcription factors has a dual effect: it is directly toxic to multiple myeloma cells and it enhances the immune response by stimulating T-cell proliferation and interleukin-2 (IL-2) production.[3][7][8][10][11][12][13][14]

Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).

Inhibition of Protein Kinases and Cytoskeletal Dynamics

Other isoindole alkaloids exert their anticancer effects through different mechanisms, including the inhibition of protein kinases and the disruption of the actin cytoskeleton.

-

Staurosporine , a microbial alkaloid with an indolocarbazole (a modified isoindole) structure, is a potent, broad-spectrum inhibitor of protein kinases.[5][15][16][17] It competitively binds to the ATP-binding site of a wide range of kinases, thereby inhibiting their function and inducing apoptosis.[17] Its lack of specificity has limited its clinical use, but it remains a valuable research tool for studying kinase signaling.

-

Cytochalasins , such as Cytochalasin B, are fungal metabolites that bind to the barbed end of actin filaments, inhibiting both the polymerization and depolymerization of actin.[18][19][20][21][22] This disruption of the actin cytoskeleton interferes with cell division, motility, and induces apoptosis.

Quantitative Data on Anticancer Activity

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Isoindole Derivative 7 | A549 (Lung) | 19.41 ± 0.01 µM | [23] |

| Phthalimide-based Curcuminoid (K3F21) | PC3 (Prostate) | ~10 µM | [24] |

| N-benzylisoindole-1,3-dione (Compound 3) | A549 (Lung) | 114.25 µM (48h) | [25] |

| N-benzylisoindole-1,3-dione (Compound 4) | A549 (Lung) | 116.26 µM (48h) | [25] |

| Homolycorine-type alkaloid (7) | MDA-MB-231 (Breast) | 0.73 µM | [26] |

Experimental Protocol: Cell Proliferation Assessment using BrdU Assay

The Bromodeoxyuridine (BrdU) assay is a widely used method to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected using a specific antibody.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isoindole alkaloid for 24-72 hours. Include a vehicle control and a positive control (e.g., a known cytotoxic drug).

-

BrdU Labeling: Add BrdU labeling solution (typically 10 µM) to each well and incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation: Remove the labeling solution, fix the cells with a fixing/denaturing solution (e.g., 70% ethanol, followed by 2N HCl) to expose the incorporated BrdU.

-

Antibody Incubation: Wash the cells and incubate with an anti-BrdU antibody (e.g., a mouse monoclonal antibody) for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Substrate Addition and Detection: Wash the cells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. The HRP enzyme will catalyze the conversion of TMB to a colored product.

-

Data Analysis: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the number of proliferating cells. Calculate the IC50 value using a dose-response curve.

Neuroprotective Applications: A Beacon of Hope for Neurodegenerative Diseases

Several isoindole alkaloids have demonstrated promising neuroprotective effects, offering potential therapeutic avenues for devastating neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their mechanisms of action often involve combating oxidative stress, inhibiting protein aggregation, and modulating inflammatory pathways within the central nervous system.[6][23]

Inhibition of Amyloid-β Aggregation

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. Certain isoindole alkaloids have been shown to inhibit the aggregation of Aβ peptides, a critical step in plaque formation.

Mechanism of Action:

The precise mechanism by which these alkaloids inhibit Aβ aggregation is still under investigation but is thought to involve direct binding to Aβ monomers or oligomers, thereby preventing their conformational change into β-sheet-rich structures and subsequent fibrillization.

Caption: Workflow for assessing Aβ aggregation inhibition.

Quantitative Data on Neuroprotective Activity

| Compound | Assay | Effect | Concentration | Reference |

| Nauclediol | Aβ (1-42)-induced cytotoxicity | Increased SH-SY5Y cell viability by 33-65% | 0.1-10 µM | [27] |

| Nauclediol | LPS-induced neuroinflammation | Significant reduction in nitrite in BV2 cells | 0.25-0.5 µM | [27] |

Experimental Protocol: Thioflavin-T (ThT) Assay for Aβ Aggregation

The Thioflavin-T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Step-by-Step Methodology:

-

Preparation of Aβ Peptides: Solubilize synthetic Aβ (1-42) peptides in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state. Lyophilize and store at -80°C.

-

Aggregation Reaction: Reconstitute the Aβ peptide in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 10-25 µM. Add the test isoindole alkaloid at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours to allow for fibril formation.

-

ThT Staining: Add Thioflavin-T solution (final concentration of 5-10 µM) to each sample.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.

-

Data Analysis: An increase in fluorescence intensity compared to the control (Aβ peptide without the test compound) indicates fibril formation. A decrease in fluorescence in the presence of the isoindole alkaloid indicates inhibition of aggregation. Calculate the percentage of inhibition for each concentration.

Anti-inflammatory and Antiviral Potential

The therapeutic utility of isoindole alkaloids extends to the modulation of inflammatory and viral processes.

Anti-inflammatory Activity: COX Inhibition

Chronic inflammation is a key driver of many diseases. Some isoindole derivatives have been shown to possess anti-inflammatory properties, in part through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[28]

Mechanism of Action:

Similar to non-steroidal anti-inflammatory drugs (NSAIDs), these isoindole alkaloids can inhibit the activity of COX-1 and/or COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Antiviral Activity

Several isoindole derivatives have demonstrated antiviral activity against a range of human viruses.[15][29][30]

Mechanism of Action:

The antiviral mechanisms of isoindole alkaloids are diverse and can involve:

-

Interference with the viral life cycle: This can include inhibiting viral entry, replication, assembly, or release.[31]

-

Immunomodulation: Some alkaloids can modulate the host's immune response to the viral infection.[31]

-

Inhibition of viral enzymes: Specific viral enzymes, such as reverse transcriptase in HIV, can be targeted and inhibited.[21]

Quantitative Data on Anti-inflammatory and Antiviral Activity

| Compound | Activity | IC50/EC50 Value | Reference |

| Isoindoline hybrids (10b, 10c, 11a, 11d, 13, 14) | COX-2 Inhibition | 0.11-0.18 µM | [4] |

| Berberine (isoquinoline alkaloid) | Anti-HIV-1 Reverse Transcriptase | 0.33 µM | [32] |

| Aloperine (quinolizidine alkaloid) | Anti-HCV | 7.06 µM | [32] |

| Harmalol (indole alkaloid) | Anti-H5N1 Influenza | 0.02 µg/ml | [33] |

| Harmane (indole alkaloid) | Anti-H5N1 Influenza | 0.023 µg/ml | [33] |

Conclusion and Future Directions

The isoindole alkaloids represent a rich and diverse class of molecules with significant therapeutic potential across a spectrum of diseases. The clinical success of the IMiDs in treating multiple myeloma has paved the way for further exploration of this chemical space. The continued investigation into the mechanisms of action of naturally occurring and synthetically derived isoindole alkaloids will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thalidomide - Wikipedia [en.wikipedia.org]

- 5. Staurosporine - Wikipedia [en.wikipedia.org]

- 6. From Anecdote to Targeted Therapy: The Curious Case of Thalidomide in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Treatment with lenalidomide induces immunoactivating and counter-regulatory immunosuppressive changes in myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lymphomation.org [lymphomation.org]

- 12. What is the mechanism of Lenalidomide? [synapse.patsnap.com]

- 13. Lenalidomide and thalidomide: mechanisms of action--similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. cellagentech.com [cellagentech.com]

- 16. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytochalasin B - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. rupress.org [rupress.org]

- 22. Cytochalasin - Wikipedia [en.wikipedia.org]

- 23. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. storage.googleapis.com [storage.googleapis.com]

- 29. researchgate.net [researchgate.net]

- 30. Antiviral activity of isoindole derivatives [jmchemsci.com]

- 31. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 32. mdpi.com [mdpi.com]

- 33. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Isoindole Compounds: Strategies, Mechanisms, and Applications

Abstract

The isoindole core, a constitutional isomer of indole, is a privileged scaffold in medicinal chemistry, materials science, and natural product synthesis.[1][2][3] Despite its significance, the inherent instability of the 10π-aromatic system, arising from its ortho-quinoid structure, presents a formidable challenge to synthetic chemists.[4][5] This guide provides an in-depth exploration of the primary synthetic strategies developed to access the isoindole nucleus, ranging from classical aromatization techniques to modern transition-metal-catalyzed and multicomponent reactions. We delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design, causality behind protocol choices, and practical methodologies for researchers in drug discovery and chemical synthesis.

Introduction: The Challenge of the Isoindole Nucleus

Isoindoles are bicyclic aromatic heterocycles characterized by a fused benzene and pyrrole ring.[6] Unlike the more stable and extensively studied indole isomer, the 2H-isoindole tautomer possesses a reactive ortho-quinoid structure, making it prone to dimerization, polymerization, or reaction with dienophiles.[5][7] This reactivity, while a challenge for isolation, is also a powerful tool, allowing isoindoles to serve as key intermediates in complex syntheses.[6][8]

Stabilization of the isoindole core is typically achieved through several strategies[5]:

-

N-Substitution: Fixing the tautomerism to the 2H-isoindole form.

-

Steric Hindrance: Introducing bulky groups at the C1 and C3 positions to kinetically block decomposition pathways.

-

Electronic Effects: Appending electron-withdrawing groups to lower the energy of the Highest Occupied Molecular Orbital (HOMO), thus reducing its reactivity as a diene.

This guide will systematically review the most effective methods for constructing this valuable heterocyclic system.

Caption: Structural comparison of stable indole and the reactive 2H-isoindole.

Synthesis via Aromatization of Isoindoline Precursors

One of the most direct and historically significant routes to isoindoles involves the dehydrogenation (aromatization) of a stable, pre-formed isoindoline (2,3-dihydro-1H-isoindole) ring. The choice of oxidant is critical to achieving high yields without promoting side reactions.

Chemical Oxidation

Conventional high-potential oxidants are effective for this transformation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and manganese dioxide (MnO₂) are frequently employed.[5]

Expert Insight: The selection between DDQ and MnO₂ often depends on the substrate's functional group tolerance and the desired reaction conditions. DDQ is a powerful oxidant but can be sensitive to acid-labile groups. Activated MnO₂ is milder and heterogeneous, which simplifies workup, but often requires higher temperatures and longer reaction times.

Experimental Protocol: DDQ Oxidation of N-Substituted Isoindoline

-

Setup: To a solution of N-benzylisoindoline (1.0 mmol, 1.0 equiv) in anhydrous toluene (10 mL) under an inert atmosphere (N₂ or Ar), add DDQ (1.1 mmol, 1.1 equiv) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexanes/Ethyl Acetate). The formation of the dark-colored DDQ hydroquinone is a visual indicator of reaction progress.

-

Workup: Upon completion (typically 2-4 hours), cool the reaction to room temperature and filter through a pad of celite to remove the precipitated hydroquinone.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the N-benzylisoindole.

Palladium-Catalyzed Dehydrogenation

Modern methods leverage transition-metal catalysis for a more controlled and efficient aromatization. Palladium-catalyzed processes can proceed under milder conditions and offer a broader substrate scope.[9] A one-pot conversion of isoindolines to 1-arylisoindoles has been developed using palladium-catalyzed cascade C-H transformations, involving dehydrogenation followed by C-H arylation.[9]

Caption: General workflow for isoindole synthesis via aromatization.

Cycloaddition and Cyclization Strategies

Cycloaddition reactions are exceptionally powerful for constructing the isoindole core, often by forming the pyrrole ring onto a pre-existing benzene framework.

The Diels-Alder Reaction

The Diels-Alder reaction is a hallmark of isoindole chemistry.[8] Due to their electron-rich diene character, transiently generated isoindoles are readily trapped by electron-deficient dienophiles like N-substituted maleimides or acrylates.[10] This strategy is invaluable as it allows for the use of highly reactive, unstable isoindoles without needing to isolate them.

Conversely, a retro-Diels-Alder reaction can be employed to generate pure, unsubstituted isoindole. By heating a stable Diels-Alder adduct, such as 1,2,3,4-tetrahydro-1,4-epiminonaphthalene, under reduced pressure, the molecule fragments to release ethene and pure isoindole, which can be trapped at low temperatures.[11][12]

Caption: The Diels-Alder reaction of an isoindole with a maleimide dienophile.

1,3-Dipolar Cycloadditions

The reaction of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can lead to isoindole derivatives through a 1,3-dipolar cycloaddition of the azide onto the alkene.[9] This is followed by nitrogen extrusion and tautomerization to yield the aromatic isoindole core.

Expert Insight: This method provides excellent control over substitution patterns on the pyrrole ring, dictated by the structure of the α-azido carbonyl precursor. The choice of solvent and temperature is crucial to control the rate of nitrogen extrusion and prevent undesired side reactions.

Transition-Metal Catalyzed Syntheses

The past two decades have seen a surge in the development of transition-metal-catalyzed methods for isoindole synthesis, offering high efficiency, functional group tolerance, and novel bond disconnections.[6][13][14]

Rhodium-Catalyzed Reactions

Rhodium catalysts are particularly effective in reactions involving diazo compounds. A Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters proceeds via nucleophilic attack of the azide onto a rhodium carbenoid intermediate, followed by N₂ release and tautomerization to furnish isoindoles in high yields.[9] Another approach involves the Rh(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates.[9]

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern C-H activation and cross-coupling chemistry. These strategies have been applied to isoindole synthesis, for instance, in the intramolecular C-H functionalization of aldonitrones bearing a 2-bromoarylmethyl group to form the isoindole N-oxide ring system.[15]

Data Comparison: Metal Catalysts in Isoindole Synthesis

| Catalyst System | Starting Materials | Key Transformation | Yield (%) | Reference |

| [Rh₂(esp)₂] | Propargyl diazoacetate + Nitrile | Dimerization/Cascade | ~40-70% | [16] |

| Rh(III) complexes | N-chloroimines + Diazoacetates | Dechlorinative Coupling | High | [9] |

| Pd(OAc)₂/Cu(OAc)₂ | Isoindolines + Aryl Halides | Dehydrogenation/C-H Arylation | Good | [9] |

| Cu(MeCN)₄PF₆ | Acetylenic diazoacetates + Amines | Carbene N-H Insertion/Hydroamination | Good | [7] |

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to generate molecular diversity.[17][18]

A prominent MCR for isoindole synthesis involves the reaction between an o-phthalaldehyde (or related aromatic dialdehyde), a primary amine, and a thiol.[19] This reaction is famously used for the derivatization of amino acids for quantitative analysis due to the highly fluorescent nature of the resulting isoindole product.

Mechanism Rationale: The reaction is initiated by the formation of an imine between the aldehyde and the amine. The thiol then attacks the imine, forming a thiohemiaminal intermediate. This species undergoes a rapid intramolecular cyclization onto the second aldehyde group, followed by dehydration to yield the stable, aromatic 1-thio-substituted-2-alkyl-2H-isoindole.[19] The introduction of electron-withdrawing groups on the dialdehyde starting material has been shown to afford more stable isoindole products.[19]

Experimental Protocol: Three-Component Synthesis of a Fluorescent Isoindole

-

Preparation: In a round-bottom flask, dissolve o-phthalaldehyde (1.0 mmol, 1.0 equiv) and benzylamine (1.0 mmol, 1.0 equiv) in methanol (10 mL) at 0 °C.

-

Addition: To the stirred solution, add 2-mercaptoethanol (1.0 mmol, 1.0 equiv) dropwise.

-

Reaction: Allow the reaction to stir at room temperature for 1 hour. The solution will typically develop a strong fluorescence under UV light (365 nm), which can be used to monitor the reaction's progress.

-

Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue can often be used without further purification or can be purified by recrystallization or column chromatography if necessary. Isolated yields are typically in the 48-66% range.[19]

Conclusion and Future Outlook

The synthesis of isoindole compounds has evolved significantly from classical dehydrogenation methods to sophisticated, highly efficient transition-metal-catalyzed and multicomponent strategies. The inherent reactivity of the isoindole nucleus, once seen primarily as a challenge, is now leveraged as a synthetic asset, particularly in Diels-Alder reactions and for the construction of complex polycyclic systems.

Future research will likely focus on developing enantioselective methods for constructing chiral isoindoline precursors, expanding the scope of C-H functionalization reactions to directly install functionality onto the isoindole core, and discovering new multicomponent reactions to rapidly generate libraries of isoindole derivatives for biological screening.[2][20] The continued development of novel synthetic methodologies will undoubtedly cement the isoindole scaffold as a vital component in the toolkit of medicinal and materials chemists.

References

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. rua.ua.es [rua.ua.es]

- 8. researchgate.net [researchgate.net]

- 9. Isoindole synthesis [organic-chemistry.org]

- 10. Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of isoindole by retro-Diels–Alder reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of isoindole by retro-Diels–Alder reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. soc.chim.it [soc.chim.it]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for the N-alkylation of cis-Octahydroisoindole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the N-alkylation of cis-octahydroisoindole, a key heterocyclic scaffold in medicinal chemistry. We delve into two primary, reliable methods: direct alkylation using alkyl halides and reductive amination. The guide explains the mechanistic rationale behind procedural choices, offering insights into reagent selection and reaction optimization. It includes step-by-step instructions, troubleshooting advice, and data presentation to ensure reproducible and efficient synthesis of N-alkylated derivatives.

Introduction and Scientific Rationale

cis-Octahydroisoindole is a saturated bicyclic amine that serves as a valuable building block in the synthesis of pharmacologically active compounds. Its rigid, conformationally constrained structure is a sought-after feature in drug design. N-alkylation of this scaffold is a critical transformation for introducing functional diversity and modulating the physicochemical and biological properties of the final molecule, such as receptor affinity, selectivity, and pharmacokinetic profiles.

The nitrogen lone pair in cis-octahydroisoindole is sterically accessible, rendering it sufficiently nucleophilic for direct alkylation.[1] However, like many secondary amines, it is prone to challenges such as overalkylation.[2][3] Therefore, careful selection of methodology and precise control over reaction conditions are paramount. This guide presents two field-proven strategies to achieve selective mono-alkylation.

Mechanistic Considerations: The "Why" Behind the Protocol

Understanding the underlying mechanisms is crucial for troubleshooting and adapting the protocols to different substrates.

Direct Alkylation via SN2 Reaction

This classic method involves the reaction of cis-octahydroisoindole with an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]

-

Nucleophilic Attack: The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.[4]

-

Role of the Base: An acid (H-X) is generated as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is added to neutralize the acid as it forms.[5][6] An inorganic base like potassium carbonate (K₂CO₃) is often preferred as it is inexpensive, effective, and easily removed during workup.[5][6][7][8]

-

Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they can dissolve the amine and the base without interfering with the reaction.[5][9] They effectively solvate the cation of the base, enhancing the nucleophilicity of the amine.

Reductive Amination

Reductive amination is a powerful alternative, especially when dealing with sensitive alkylating agents or when direct alkylation yields are low.[10][11][12] This one-pot procedure involves two key steps:

-

Imine/Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an iminium ion intermediate.[10]

-